3-(1,3-bis(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid
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Overview
Description
3-(1,3-bis(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid is a synthetic organic compound characterized by the presence of two fluorophenyl groups attached to a pyrazole ring, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-bis(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid typically involves the reaction of 4,4’-difluoro chalcone with hydrazine hydrate to form the pyrazole ring. This intermediate is then subjected to further reactions to introduce the propanoic acid group. The reaction conditions often include the use of ethanol as a solvent and sodium hydroxide as a base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-bis(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the fluorophenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(1,3-bis(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-(1,3-bis(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid involves its interaction with specific molecular targets. The fluorophenyl groups enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the pyrazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3,5-bis(4-Fluorophenyl)-4,5-dihydropyrazole-1-carboxamide
- 3,5-bis(4-Fluorophenyl)-4,5-dihydropyrazole-1-carbothioamide
Uniqueness
3-(1,3-bis(4-Fluorophenyl)-1H-pyrazol-4-yl)propanoic acid is unique due to the presence of the propanoic acid group, which can enhance its solubility and reactivity compared to similar compounds. Additionally, the specific arrangement of fluorophenyl groups and the pyrazole ring contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C18H14F2N2O2 |
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Molecular Weight |
328.3 g/mol |
IUPAC Name |
3-[1,3-bis(4-fluorophenyl)pyrazol-4-yl]propanoic acid |
InChI |
InChI=1S/C18H14F2N2O2/c19-14-4-1-12(2-5-14)18-13(3-10-17(23)24)11-22(21-18)16-8-6-15(20)7-9-16/h1-2,4-9,11H,3,10H2,(H,23,24) |
InChI Key |
FBEWJTCRXMPVSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C=C2CCC(=O)O)C3=CC=C(C=C3)F)F |
Origin of Product |
United States |
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